Etomidate
Description
Etomidate is a carboxylated imidazole derivative and intravenous anesthetic agent widely used for induction of general anesthesia due to its rapid onset (within 1 minute) and hemodynamic stability . It enhances inhibitory neurotransmission by acting as a positive allosteric modulator of γ-aminobutyric acid type A (GABAₐ) receptors . Unlike propofol or barbiturates, this compound minimally affects blood pressure and heart rate, making it advantageous for critically ill or hemodynamically unstable patients .
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
| Record name | Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33125-97-2 | |
| Record name | Etomidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomidate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etomidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Jones’ Synthesis Modification
The classical route, derived from Jones’ methodology, involves sequential alkylation, formylation, and cyclization (Figure 1):
- Alkylation : α-Phenylethylamine reacts with ethyl chloroacetate to form N-(α-phenylethyl)glycine ethyl ester.
- Formylation : The amine group is protected via formylation using formic acid.
- Cyclization : Treatment with methyl formate and HCl-potassium thiocyanate (KSCN) yields ethyl 2-mercapto-1-(α-methylbenzyl)-5-imidazolecarboxylate.
- Oxidative Desulfurization : Hydrogen peroxide or nitric acid oxidizes the thiol group to produce racemic this compound.
- Chiral Resolution : Racemic acid is resolved using (R)-(+)-1-phenylethylamine to isolate the active (R)-enantiomer.
This method, while foundational, suffers from moderate yields (60–70%) and requires hazardous reagents like concentrated nitric acid.
Optimized Industrial Preparation
Five-Step Synthesis from R-(+)-α-Methylbenzylamine
CN116265442A discloses a scalable process emphasizing safety and purity:
Step 1: Oxidation of (+) -1-[(1R)-(α-Methylbenzyl)]-2-Mercapto-1H-Imidazole-5-Carboxylic Acid Ethyl Ester
- Reagents : 30% hydrogen peroxide (7.2 g/g substrate), potassium hydroxide (1.0–5.0 molar equivalents).
- Conditions : Dropwise addition at ≤60°C, followed by 35°C incubation for 3 hours.
- Workup : Quenching with saturated sodium bisulfite, pH adjustment to 7–10, and toluene extraction yield crude this compound (94.1% yield, 97.3% purity).
Step 2: Crystallization Purification
- Solvent System : Isopropyl ether (5–10 mL/g crude product).
- Procedure : Dissolution at 65°C, slow cooling to 10–15°C, and two-stage crystallization enhance purity to 99.9%.
Key Data :
| Parameter | Value |
|---|---|
| Final Yield | 78.7% |
| Purity (HPLC) | 99.925% |
| Optical Purity | [α]D²⁰ +66° (ethanol) |
¹H-NMR (CDCl₃, 400 MHz): δ 7.78 (d, 2H), 7.20–7.32 (m, 5H), 6.38 (q, 1H), 4.28 (m, 2H), 1.87 (d, 3H), 1.33 (t, 3H).
Oxidant System Comparison
Hydrogen peroxide (30%) outperforms nitric acid in safety and byproduct suppression (Table 1):
| Oxidant | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| H₂O₂ | 94.1 | 97.3 | <2% sulfoxides |
| HNO₃ | 83.3 | 92.9 | 5–7% nitro derivatives |
Advanced Methodological Innovations
Temperature-Controlled Reaction Kinetics
Maintaining ≤60°C during oxidant addition minimizes thermal degradation. Elevated temperatures (>60°C) promote hydrolysis of the ethyl ester moiety, reducing yield by 15–20%.
Solvent Selection for Crystallization
Isopropyl ether’s low polarity (logP 1.9) ensures selective precipitation of this compound, excluding hydrophilic impurities. Alternative solvents (e.g., dichloromethane) yield lower purity (≤98%) due to co-solubility of byproducts.
Industrial-Scale Considerations
Cost-Benefit Analysis
The CN116265442A method reduces production costs by 30% compared to traditional routes, primarily through:
Environmental Impact
Waste streams from the optimized process contain <0.5% organic residues, complying with ICH Q3C guidelines. Neutralization of alkaline reaction mixtures with CO₂ generates inert sodium carbonate, enhancing sustainability.
Chemical Reactions Analysis
Etomidate undergoes several types of chemical reactions, including:
Hydrolysis: This compound is rapidly hydrolyzed by hepatic esterases into an inactive carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is known that this compound does not undergo significant metabolic transformations beyond hydrolysis.
Common reagents and conditions used in these reactions include esterases for hydrolysis and various catalysts for substitution reactions. The major product formed from hydrolysis is this compound carboxylic acid .
Scientific Research Applications
Anesthesia Induction
Etomidate is primarily used for the induction of general anesthesia due to its rapid onset and favorable hemodynamic profile. Key characteristics include:
- Rapid Onset : this compound quickly reaches the central nervous system, allowing for a smooth transition into anesthesia.
- Hemodynamic Stability : It minimally affects cardiovascular parameters, making it suitable for patients with cardiovascular instability or those undergoing high-risk surgeries .
- Short Duration of Action : The short half-life allows for quick recovery, which is beneficial in outpatient surgical settings .
Case Study: Anesthesia in Cardiac Surgery
In a study involving patients undergoing cardiac surgery, this compound was shown to maintain hemodynamic stability without significant blood pressure fluctuations, thus reducing the risk of perioperative complications .
Critical Care Sedation
In critical care environments, this compound is often employed for sedation and intubation in critically ill patients. Its advantages include:
Case Study: Sedation in Sepsis
A retrospective analysis highlighted that this compound administration in septic patients did not correlate with increased mortality rates, suggesting its safety in this vulnerable population despite concerns regarding adrenal suppression .
Procedural Sedation
This compound is also indicated for procedural sedation due to its rapid action and minimal side effects. Common applications include:
- Tracheal Intubation : It is frequently used during rapid sequence intubation due to its fast onset and short duration .
- Reduction of Dislocated Joints : this compound provides effective sedation for brief procedures without analgesic properties .
Case Study: Emergency Medicine
In emergency medicine settings, this compound has been successfully used for sedation during rapid sequence intubation, demonstrating predictable effects and rapid recovery times .
Off-label Uses
Beyond its primary applications, this compound has off-label uses that leverage its pharmacological properties:
- Inhibition of Steroidogenesis : this compound has been utilized to manage conditions like Cushing syndrome by inhibiting cortisol production through blockade of specific enzymes involved in steroid synthesis .
- Anticonvulsant Properties : Its action on GABA receptors can help control seizures, particularly in emergency situations .
Pharmacological Mechanism
This compound acts primarily as a positive allosteric modulator of GABA_A receptors in the central nervous system. This mechanism enhances inhibitory neurotransmission, leading to sedation and hypnosis. Its unique structure allows it to maintain cardiovascular stability while providing effective anesthesia and sedation.
Data Table: Comparison of Anesthetic Agents
| Feature | This compound | Propofol | Thiopental |
|---|---|---|---|
| Onset of Action | Rapid (30-60 sec) | Rapid (30 sec) | Rapid (30 sec) |
| Duration of Action | Short (3-5 min) | Short (5-10 min) | Short (10-15 min) |
| Hemodynamic Stability | Excellent | Variable | Poor |
| Respiratory Depression | Minimal | Moderate | Significant |
| Analgesic Properties | None | None | None |
Mechanism of Action
Etomidate exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor . It enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia . This compound’s unique mechanism of action involves binding at a distinct site associated with the chloride ion channel of the GABA_A receptor .
Comparison with Similar Compounds
Pharmacodynamic and Hemodynamic Effects
- Relaxant Effects on Vasculature : Both etomidate and propofol relax precontracted pulmonary arterial (PA) rings. However, this compound exhibits comparable or superior vasodilation in KCl-precontracted tissues (pIC₅₀: 4.20 ± 0.06 for this compound vs. 3.85 ± 0.07 for propofol in rat PA) .
- Hemodynamic Stability : this compound preserves mean arterial pressure (MAP) better than propofol. In a study of neurosurgical patients, this compound maintained MAP at 89 ± 12 mmHg post-induction versus 78 ± 10 mmHg for propofol .
Table 1: Hemodynamic Effects of this compound vs. Propofol
| Parameter | This compound (Mean ± SD) | Propofol (Mean ± SD) | P-value |
|---|---|---|---|
| MAP (mmHg) | 89 ± 12 | 78 ± 10 | <0.05 |
| Heart Rate (bpm) | 82 ± 15 | 88 ± 14 | NS |
| Recovery Time (min) | 16 ± 4 | 8 ± 2 | <0.001 |
Adrenal Suppression
Carbothis compound
Structural and Functional Advantages
Carbothis compound, a pyrrole analog of this compound, retains anesthetic potency but avoids adrenocortical suppression. Its modified structure reduces binding affinity to 11β-hydroxylase by >100-fold compared to this compound .
Key Findings :
- Adrenocortical Function: In endotoxemic rats, carbothis compound caused only 15% suppression of corticosterone synthesis versus 75% with this compound .
Table 2: Comparison of this compound and Carbothis compound
| Parameter | This compound | Carbothis compound |
|---|---|---|
| 11β-Hydroxylase IC₅₀ | 40 µM | >10,000 µM |
| Cortisol Suppression | 75% | 15% |
| IL-6 Increase | 300% | NS |
ABP-700 (Cyclopropyl-Methoxycarbonyl-Mthis compound)
ABP-700, a "soft" this compound analog, was designed for rapid hydrolysis to minimize adrenal toxicity.
Pharmacokinetic Profile
- Metabolic Half-Life : 0.41 minutes in rat blood versus 99 minutes for this compound .
- Hypnotic Potency: ABP-700’s ED₅₀ for loss of righting reflex (LORR) in rats is 0.57 mg/kg, comparable to this compound (0.69 mg/kg) .
EL-0052
EL-0052, a novel this compound derivative, demonstrates equivalent anesthetic efficacy without adrenal suppression. In rodent models, it maintained corticosterone levels at 90% of baseline versus 40% with this compound .
GABAₐ Receptor Binding and Modulation
This compound and its analogs exhibit distinct interactions with GABAₐ receptors:
Table 3: GABAₐ Receptor Pharmacology
| Compound | EC₅₀ (µM) | Maximal Current Amplitude (% of 1 mM GABA) |
|---|---|---|
| This compound | 3.2 | 320 ± 40 |
| Carbothis compound | 5.1 | 290 ± 35 |
| ABP-700 | 2.8 | 310 ± 30 |
Structural modifications in analogs like carbothis compound reduce receptor binding efficacy slightly but retain clinical utility due to improved safety profiles .
Metabolic and Toxicological Considerations
- This compound Acid : The primary metabolite of this compound, this compound acid, inhibits 11β-hydroxylase 10-fold less potently than the parent compound .
- Soft Analogs : Compounds like ABP-700 and methoxycarbonyl this compound are engineered for rapid esterase-mediated hydrolysis, limiting systemic exposure and toxicity .
Clinical Implications
- Critical Care : this compound remains preferred for rapid-sequence intubation in hemodynamically unstable patients, but alternatives like carbothis compound may replace it in sepsis due to reduced adrenal suppression .
- Pediatrics : this compound’s adrenal suppression persists in children, necessitating cautious use .
Biological Activity
Etomidate is a short-acting intravenous anesthetic agent widely used for induction in general anesthesia. Its unique pharmacological profile, particularly its action on the GABA_A receptor, contributes to its effectiveness and safety in various clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.
Pharmacodynamics
Mechanism of Action
This compound primarily acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion conductance through the receptor channel, leading to hyperpolarization of neurons and subsequent sedation or anesthesia. The R(+) enantiomer of this compound exhibits significantly higher hypnotic potency than the S(−) enantiomer, with a potency increase ranging from 10 to 20 times .
GABA_A Receptor Interaction
The interaction of this compound with GABA_A receptors is characterized by:
- Stereoselectivity : The R(+) enantiomer is more effective at modulating receptor activity.
- Subunit Composition : Receptors containing β2 and/or β3 subunits are more sensitive to this compound than those with β1 subunits. The presence of γ subunits also influences this compound sensitivity .
- Tonic Inhibition : Clinical concentrations of this compound enhance tonic inhibitory currents mediated by extrasynaptic GABA_A receptors, which may play a crucial role in its anesthetic effects .
Pharmacokinetics
Metabolism and Distribution
This compound is rapidly metabolized by hepatic esterases into a carboxylic acid and ethanol. The pharmacokinetic profile follows a three-compartment model with distinct phases:
- Distribution Phase : Rapid distribution into highly perfused tissues.
- Redistribution Phase : Intermediate redistribution into peripheral tissues.
- Elimination Phase : Slow terminal elimination .
Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Volume of Distribution | Central: 4.5 L/kg |
| Peripheral: 74.9 L/kg | |
| Half-life | Approximately 3 hours |
| Clearance | High due to hepatic metabolism |
Clinical Applications
Induction of Anesthesia
This compound is favored for its minimal cardiovascular effects, making it suitable for patients with compromised hemodynamics. It does not significantly depress respiratory function, which is critical in emergency settings .
Comparative Studies
Recent studies have compared this compound with other anesthetics like propofol:
- EPIC Trial (2022) : A multicenter trial showed that this compound did not increase postoperative morbidity compared to propofol in older patients undergoing elective abdominal surgery. The primary endpoint indicated a noninferiority between groups with similar complication rates .
- Survival Outcomes : In a study comparing this compound to ketamine for induction, this compound was associated with higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) but required more vasopressor support within 24 hours .
Case Studies
- Septic Shock Patients : A study assessing this compound's impact on critically ill patients demonstrated that while it did not reduce life-threatening complications post-intubation, it was linked to lower mortality rates when used alongside hydrocortisone .
- Elderly Patients : In elderly populations, this compound's use was associated with lower cortisol levels post-surgery compared to propofol, suggesting a potentially lower impact on adrenal function during anesthesia .
Q & A
Basic: What methodologies are recommended for quantifying etomidate and its metabolites in biological samples?
The gold standard involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect this compound and its primary metabolite, this compound acid, in blood, urine, or hair. This method achieves high sensitivity (limit of detection: 0.1 ng/mL) and specificity by using deuterated internal standards to control matrix effects. Researchers should validate assays for linearity, precision, and recovery rates, particularly when analyzing postmortem samples where degradation may occur .
Advanced: How can conflicting findings on this compound-associated mortality in sepsis patients be reconciled methodologically?
Discrepancies arise from variations in study design, such as unadjusted confounding variables (e.g., baseline illness severity) and heterogeneity in adrenal insufficiency definitions. To address this, researchers should:
- Conduct propensity score-matched analyses in observational studies to reduce selection bias.
- Standardize adrenal function testing (e.g., 24-hour cortisol levels post-cosyntropin stimulation) across trials.
- Perform individual patient data meta-analyses to assess subgroup effects, such as age or shock severity. Recent meta-analyses show no mortality increase in sepsis when using single-dose this compound, but these rely heavily on observational data with inherent limitations .
Basic: What experimental models are used to evaluate this compound’s therapeutic safety indices?
Dose-response studies in animal models (e.g., chicks or rodents) calculate the therapeutic index (TI = TD₅₀/ED₅₀) and safety margin (SSM = (TD₁/ED₉₉ − 1) × 100) . For example, this compound’s TI in chicks is 4.2, indicating moderate safety. Researchers must control variables like species-specific GABA receptor subunit composition, which affects sedation depth and toxicity thresholds .
Advanced: What barriers exist in elucidating this compound’s neurotoxic mechanisms, and how can they be addressed?
Current gaps include poor understanding of mitochondrial dysfunction pathways and long-term cognitive impacts . Proposed methods:
- In vitro neuronal cultures with siRNA knockdown of GABA-A receptor subunits to isolate this compound’s targets.
- Proteomic profiling of brain tissues from chronic this compound-abuse models to identify dysregulated proteins (e.g., apoptosis regulators).
- Behavioral assays in zebrafish to quantify self-mutilation or social interaction deficits linked to abuse .
Basic: How should studies investigating this compound’s adrenal suppression be designed?
Use randomized controlled trials (RCTs) with:
- Parallel arms comparing this compound to non-imidazole anesthetics (e.g., propofol).
- Primary endpoints : Serum cortisol levels at 4, 12, and 24 hours post-administration.
- Covariates : Age, sepsis status, and concomitant dexmedetomidine use, which may mitigate adrenal inhibition additively .
Advanced: How can analytical sensitivity for this compound in forensic toxicology be optimized?
- Solid-phase microextraction (SPME) paired with high-resolution MS improves detection in low-concentration samples (e.g., hair).
- Derivatization techniques enhance this compound acid’s ionization efficiency.
- Population pharmacokinetic modeling accounts for inter-individual variability in metabolism, critical for interpreting postmortem redistribution artifacts .
Basic: What pharmacokinetic factors are critical in geriatric this compound studies?
- Reduced hepatic clearance : Adjust dosing intervals in patients with cirrhosis (elimination half-life doubles to ~6.7 hours).
- Hemodynamic monitoring : this compound may decrease cardiac index by 15–20% in hypertensive elderly patients.
- Placental transfer studies are essential for obstetric research due to fetal GABA system sensitivity .
Advanced: How are novel this compound analogs (e.g., ET-26) evaluated for reduced toxicity?
- In silico docking simulations predict binding affinity to GABA-A receptors versus adrenal CYP11B1 enzymes.
- In vivo cardiovascular/respiratory telemetry in swine models quantifies hemodynamic stability.
- Adrenocortical cell lines (e.g., H295R) assess cortisol production inhibition compared to parent this compound .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
